Cassaine

Description

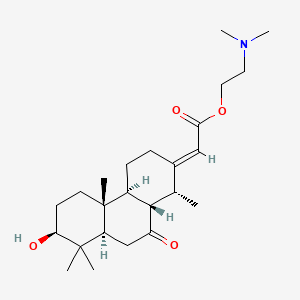

Structure

3D Structure

Properties

Key on ui mechanism of action |

THE ERYTHROPHLEUM ALKALOID CASSAINE-HCL AND ITS METHIODINE AND ETHIODIDE EXHIBITED A POSITIVE INOTROPIC EFFECT ON STIMULATED LEFT ATRIA OF RABBITS. Cassaine, an alkaloid of Erythrophleum guineense (Leguminosae) bark, is one of the few natural compounds that has a digitalis-like action on the heart muscle. THE STRUCTURE-CARDIOTONIC AND TOXIC ACTIVITY RELATIONSHIP OF 20 ERYTHROPHLEUM ALKALOIDS WAS STUDIED IN ISOLATED RABBIT AND GUINEA PIGS PAPILLARY MUSCLE. THE PRESENCE OF A 3-OH GROUP INCREASED CARDIOTONIC ACTIVITY WHICH WAS FURTHER ENHANCED BY ESTERIFICATION. |

|---|---|

CAS No. |

468-76-8 |

Molecular Formula |

C24H39NO4 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate |

InChI |

InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1 |

InChI Key |

GMHWATCMBXIANN-IOJUAHGHSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

Isomeric SMILES |

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C |

Canonical SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

Appearance |

Solid powder |

Color/Form |

GLOSSY FLAKES FROM ETHER |

melting_point |

142.5 °C |

Other CAS No. |

468-76-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

33445-03-3 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cassaine cassaine hydrochloride cassaine sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Origin and Isolation of Cassaine from Erythrophleum guineense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine, a potent cardiotonic alkaloid, is a prominent secondary metabolite found within the bark of Erythrophleum guineense, a tree native to West and Central Africa. This technical guide provides a comprehensive overview of the origin and detailed methodologies for the isolation and purification of cassaine. The protocols outlined herein are synthesized from established phytochemical literature and are intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document includes quantitative data on the phytochemical composition of E. guineense bark, physicochemical properties of cassaine, and detailed experimental workflows, including a visual representation of the isolation process.

Introduction

Erythrophleum guineense G. Don, a member of the Fabaceae family, has a long history in traditional African medicine and is also known for its toxicity. The biological activity of the plant is largely attributed to a suite of diterpenoid alkaloids, with cassaine being one of the most significant. Cassaine and its related compounds exhibit a digitalis-like action on the heart muscle, making them of considerable interest for cardiovascular research.[1] However, their inherent toxicity necessitates careful isolation and characterization. This guide focuses on the scientific principles and practical techniques for the extraction and purification of cassaine from its natural source.

Origin and Phytochemical Context

Cassaine is a cassane-type diterpenoid alkaloid.[1] It is primarily located in the bark of Erythrophleum guineense. Phytochemical analyses of the aqueous stem bark extract of E. guineense have revealed the presence of various classes of compounds. Quantitative analysis has provided estimates of the total alkaloid content, alongside other phytochemicals.

Table 1: Quantitative Phytochemical Composition of Aqueous Stem Bark Extract of Erythrophleum guineense [1][2]

| Phytochemical Class | Content (mg/g of dry extract) |

| Total Alkaloids | 15.24 |

| Total Phenols | 124.68 |

| Total Flavonoids | 173.78 |

| Total Tannins | 107.48 |

The overall yield of the initial aqueous extract from the dry plant material has been reported to be approximately 32.27%.[1]

Physicochemical Properties of Cassaine

A thorough understanding of the physicochemical properties of cassaine is essential for its successful isolation and characterization.

Table 2: Physicochemical Properties of Cassaine

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₉NO₄ | PubChem CID: 5281267 |

| Molecular Weight | 405.6 g/mol | PubChem CID: 5281267 |

| Appearance | Glossy flakes from ether | PubChem CID: 5281267 |

| Melting Point | 142.5 °C | PubChem CID: 5281267 |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, acetic acid, chloroform (B151607), ether, benzene (B151609) | PubChem CID: 5281267 |

| Specific Optical Rotation | -110.5° (c= not specified, in alcohol at 23°C) | PubChem CID: 5281267 |

Experimental Protocols for Isolation and Purification

The isolation of cassaine from the bark of Erythrophleum guineense is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

Preparation of Plant Material

-

Collection and Identification: The bark of Erythrophleum guineense should be collected and botanically authenticated.

-

Drying and Grinding: The collected bark is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This protocol is based on a classic acid-base extraction method for alkaloids.

-

Maceration:

-

Suspend 750 g of powdered E. guineense bark in 1.5 L of 80% (v/v) ethanol.

-

Allow the mixture to macerate for 15 days at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the suspension through a cheesecloth, followed by centrifugation at 5000 rpm for 10 minutes to remove particulate matter.

-

Concentrate the supernatant under reduced pressure at 40°C to yield a crude ethanolic extract. The reported yield for this step is approximately 42% of the starting plant material.

-

-

Acid-Base Partitioning:

-

Dissolve 250 g of the crude ethanolic extract in 600 mL of 5% (v/v) hydrochloric acid.

-

Perform successive partitioning of the acidic solution with benzene (3 x 100 mL), chloroform (3 x 100 mL), and ethyl acetate (B1210297) (3 x 100 mL) to remove non-alkaloidal compounds. The aqueous acidic layer retains the protonated alkaloids.

-

Basify the acidic aqueous solution to a pH of 12 with ammonia (B1221849) solution.

-

Extract the liberated free-base alkaloids with chloroform (5 x 150 mL). The extraction is complete when the aqueous layer gives a negative test with an alkaloid-detecting reagent (e.g., Dragendorff's reagent).

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure at 35°C to obtain the total alkaloid fraction.

-

Chromatographic Purification of Cassaine

The total alkaloid fraction is a complex mixture that requires further separation to isolate pure cassaine. This typically involves a combination of chromatographic techniques.

TLC is a crucial tool for monitoring the separation and for developing the optimal solvent system for column chromatography.

-

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

-

Mobile Phase (suggested): A mixture of ethyl acetate, methanol, and water (e.g., 9:2:2 v/v/v) can be a starting point. For alkaloids, it is often beneficial to add a small amount of a base like ammonia or triethylamine (B128534) to the mobile phase to reduce tailing.

-

Visualization: The plates can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.

Column chromatography is used for the preparative separation of the components of the total alkaloid extract.

-

Stationary Phase: Silica gel (60-120 mesh or 200-400 mesh).

-

Column Preparation: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The dried total alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A suggested gradient could be a mixture of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration (e.g., 100:0 to 50:1, 25:1, 10:1, and finally 100% methanol).

-

Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing cassaine. Fractions with similar TLC profiles are pooled together.

For obtaining high-purity cassaine and for quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of alkaloids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution program may be necessary to achieve optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of cassaine (which needs to be determined, but a general scan between 200-400 nm is a good starting point).

-

Quantification: For quantitative analysis, a calibration curve is constructed using a pure standard of cassaine.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of cassaine from Erythrophleum guineense.

Caption: Experimental workflow for the isolation of cassaine.

Conclusion

This technical guide has outlined a detailed procedure for the isolation of cassaine from the bark of Erythrophleum guineense. The provided protocols, from initial extraction to chromatographic purification, are based on established scientific literature and are intended to be a valuable resource for researchers. The successful isolation of cassaine will enable further investigation into its pharmacological properties and potential therapeutic applications. It is important to note that all experimental work with Erythrophleum guineense and its extracts should be conducted with appropriate safety precautions due to the high toxicity of the contained alkaloids.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cassaine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine (C₂₄H₃₉NO₄), a complex diterpenoid alkaloid, is a prominent member of the Erythrophleum alkaloids, a class of natural products known for their potent biological activities.[1][2][3][4] Isolated from the bark of trees belonging to the Erythrophleum genus, cassaine has a rich history in traditional African medicine and as a component of arrow poisons.[3] Its primary mechanism of action involves the specific inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na⁺/K⁺-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] This inhibitory action confers upon cassaine a range of pharmacological effects, including cardiotonic, cytotoxic, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of cassaine, along with insights into relevant experimental methodologies and signaling pathways.

Chemical Structure

Cassaine is a polycyclic diterpene with a perhydrophenanthrene skeleton, a structural feature it shares with cardiac glycosides, which explains their similar cardiotonic activities.[3] The molecule is characterized by a tertiary amino group and an enoate ester functionality.[2]

IUPAC Name: 2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate[2]

Chemical Formula: C₂₄H₃₉NO₄[1][2][3][4]

Molecular Weight: 405.58 g/mol [1][3]

CAS Registry Number: 468-76-8[1][3][4]

Caption: 2D Chemical Structure of Cassaine.

Physicochemical Properties

Cassaine presents as glossy flakes when crystallized from ether.[2][4] It is soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, acetone, acetic acid, chloroform (B151607), ether, and benzene.[1][4]

| Property | Value | Reference |

| Physical Description | Glossy flakes from ether | [2][4] |

| Melting Point | 142.5 °C | [4] |

| Optical Rotation | [α]D²³ -110.5° (in alcohol) | [4] |

| [α]D²³ -101° (in 0.1N HCl) | [4] | |

| Solubility | Soluble in DMSO, methanol, ethanol, acetone, acetic acid, chloroform, ether, benzene | [1][4] |

Pharmacological Properties

The pharmacological profile of cassaine is primarily attributed to its inhibitory effect on Na⁺/K⁺-ATPase. This action leads to a cascade of cellular events with significant physiological consequences.

Mechanism of Action

Caption: Signaling pathway of Cassaine's cardiotonic effect.

Cassaine binds to the Na⁺/K⁺-ATPase enzyme, inhibiting its function.[2][3] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, which in turn affects the activity of the sodium-calcium exchanger (NCX). The NCX, operating in its reverse mode, increases the influx of calcium ions into the cell. This rise in intracellular calcium enhances the contractility of cardiac muscle, resulting in a positive inotropic effect.

Biological Activities

-

Cardiotonic Activity: As a potent inhibitor of Na⁺/K⁺-ATPase, cassaine exhibits strong cardiotonic (positive inotropic) effects, similar to digitalis glycosides.[2]

-

Cytotoxic Activity: Cassaine and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that cassaine diterpene amines exhibit potent activity against non-small cell lung cancer cell lines, with IC₅₀ values ranging from 0.4 µM to 5.9 µM.

-

Anti-angiogenic Activity: Research has indicated that cassaine possesses anti-angiogenic properties, suggesting its potential in cancer therapy by inhibiting the formation of new blood vessels that supply tumors.

-

Toxicity: Cassaine is a highly toxic compound.[3] High doses can lead to severe adverse effects, including hypertension, bradycardia, arrhythmia, and can be fatal.[3] The lethal dose (LD₅₀) of cassaine in guinea pigs has been reported to be 2.64 mg/kg.

| Activity | Cell Line/Organism | Quantitative Data | Reference |

| Cytotoxicity | Non-small cell lung cancer | IC₅₀: 0.4 - 5.9 µM | |

| Toxicity | Guinea pig | LD₅₀: 2.64 mg/kg | |

| Na⁺/K⁺-ATPase Inhibition | Ouabain-sensitive cells | Half-max inhibition (Coumingine): 0.05 µM |

Experimental Protocols

Isolation and Purification of Cassaine

A general workflow for the isolation and purification of cassaine from Erythrophleum bark is outlined below. Specific details may vary depending on the plant material and laboratory conditions.

Caption: General workflow for Cassaine isolation.

Methodology:

-

Extraction: The dried and powdered bark of Erythrophleum species is macerated with methanol at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and acidified with hydrochloric acid. This aqueous solution is then partitioned against ethyl acetate to remove non-alkaloidal compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) and extracted with chloroform.

-

Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate different alkaloid fractions.

-

Final Purification: Fractions containing cassaine are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of cassaine (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

Cassaine is a structurally complex and biologically potent diterpenoid alkaloid. Its well-defined mechanism of action, centered on the inhibition of Na⁺/K⁺-ATPase, provides a clear basis for its observed cardiotonic and cytotoxic activities. The information presented in this guide, from its chemical structure and physicochemical properties to its pharmacological effects and relevant experimental protocols, offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific signaling pathways modulated by cassaine and its derivatives may unveil new therapeutic opportunities, particularly in the fields of oncology and cardiology. However, the inherent toxicity of cassaine necessitates careful consideration and the development of targeted delivery systems or structural modifications to enhance its therapeutic index.

References

The In-Depth Mechanism of Cassaine as a Na+/K+-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cardiotonic steroid-like compound belonging to the Erythrophleum alkaloids, exerts its physiological effects primarily through the inhibition of the Na+/K+-ATPase, a vital transmembrane enzyme. This guide provides a comprehensive technical overview of the mechanism of action of cassaine, focusing on its role as a Na+/K+-ATPase inhibitor. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and toxicological profile of cassaine and related compounds.

Core Mechanism of Action: Inhibition of the Sodium-Potassium Pump

The Na+/K+-ATPase, often referred to as the sodium-potassium pump, is an essential enzyme found in the plasma membrane of most animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process that is critical for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

Cassaine, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its E2-P phosphorylated conformation, thereby preventing its dephosphorylation and subsequent return to the E1 conformation, which is necessary for Na+ binding and transport. The net result is a dose-dependent inhibition of the pump's activity.

The inhibition of the Na+/K+-ATPase by cassaine leads to a cascade of downstream effects. The primary consequence is an increase in the intracellular sodium concentration ([Na+]i). This elevation in [Na+]i alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), leading to a decrease in Ca2+ extrusion and a subsequent increase in the intracellular calcium concentration ([Ca2+]i). In cardiac myocytes, this elevation of intracellular calcium is the basis for the positive inotropic (increased contractility) effect of cassaine.

Quantitative Analysis of Cassaine's Inhibitory Activity

Precise quantitative data on the inhibitory potency of cassaine on Na+/K+-ATPase is limited in the publicly available literature. However, early studies provide valuable comparative insights. A key study by Tobin et al. (1976) established that cassaine inhibits the Na+/K+-ATPase from rat brain with approximately one-quarter the affinity of the well-characterized cardiac glycoside, ouabain (B1677812). The same study reported that cassaine concentrations exceeding 1 x 10⁻⁴ M resulted in a poorly reversible inhibition of the enzyme.[1] It is important to note that the inhibitory constants can vary depending on the tissue source of the enzyme and the specific experimental conditions.

| Compound | Target Enzyme | Species/Tissue | Inhibitory Parameter | Value | Reference |

| Cassaine | Na+/K+-ATPase | Rat Brain | Apparent Affinity | ~1/4 of Ouabain's affinity | Tobin et al. (1976) |

| Cassaine | Na+/K+-ATPase | Rat Brain | Concentration for Poorly Reversible Inhibition | > 1 x 10⁻⁴ M | Tobin et al. (1976) |

Signaling Pathways Affected by Cassaine

The interaction of cassaine with the Na+/K+-ATPase extends beyond simple ion pump inhibition and involves the modulation of intracellular signaling pathways. The Na+/K+-ATPase can act as a signal transducer, and the binding of cardiac glycoside-like molecules, including cassaine, can trigger a variety of downstream signaling cascades.

Figure 1. Signaling pathway of Na+/K+-ATPase inhibition by cassaine.

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the inhibitory effect of cassaine on Na+/K+-ATPase activity. This protocol is based on commonly used methods for assessing Na+/K+-ATPase inhibition and can be adapted for specific research needs.

Preparation of Na+/K+-ATPase Enzyme Source

-

Tissue Homogenization: Isolate the tissue of interest (e.g., brain cortex, heart ventricle) and homogenize in a cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) containing protease inhibitors.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Microsomal Fraction Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in Na+/K+-ATPase.

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Na+/K+-ATPase Activity Assay (Phosphate Release Method)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

100 mM NaCl

-

20 mM KCl

-

5 mM MgCl₂

-

Enzyme preparation (microsomal fraction)

-

Varying concentrations of cassaine (or vehicle control)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes) to allow for cassaine binding.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding a solution that also facilitates colorimetric detection of Pi, such as a solution containing ascorbic acid and ammonium (B1175870) molybdate (B1676688) in an acidic medium.

-

Measurement of Ouabain-insensitive ATPase Activity: To determine the specific Na+/K+-ATPase activity, run a parallel set of reactions in the presence of a saturating concentration of ouabain (e.g., 1 mM), a specific Na+/K+-ATPase inhibitor. This will measure the activity of other ATPases present in the preparation.

-

Phosphate Detection: Measure the absorbance of the resulting colored complex at a specific wavelength (e.g., 820 nm).

-

Calculation of Na+/K+-ATPase Activity: Subtract the ouabain-insensitive ATPase activity from the total ATPase activity to obtain the specific Na+/K+-ATPase activity.

-

Data Analysis: Plot the Na+/K+-ATPase activity as a function of the cassaine concentration to determine the IC50 value (the concentration of cassaine that inhibits 50% of the enzyme activity).

Figure 2. Experimental workflow for assessing cassaine's inhibitory effect.

Conclusion

Cassaine's mechanism of action as a Na+/K+-ATPase inhibitor is central to its physiological and toxicological effects. While sharing a common target with well-studied cardiac glycosides, understanding the specific kinetics and binding characteristics of cassaine is crucial for its potential therapeutic development and for managing its toxicity. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate interactions between cassaine and the Na+/K+-ATPase, contributing to a more complete understanding of this potent natural compound. Further research is warranted to establish more precise inhibitory constants (IC50 and Ki values) across different species and tissue types to build a more comprehensive quantitative profile of cassaine.

References

Toxicological Profile and Lethal Dose (LD50) of Cassaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine is a toxic cardiac glycoside isolated from the bark of trees belonging to the Erythrophleum genus. Historically used as a poison in traditional African medicine, it has also been investigated for its potential therapeutic effects, primarily due to its positive inotropic action on the heart. This technical guide provides a comprehensive overview of the toxicological profile of cassaine, with a focus on its mechanism of action and lethal dose (LD50) values derived from studies on related crude extracts. Detailed experimental methodologies for assessing its toxicity and diagrams illustrating its signaling pathways are also presented to support further research and drug development efforts.

Introduction

Cassaine is a cardiotonic steroid that exerts its physiological and toxicological effects primarily through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[1] This inhibition leads to a cascade of events within cardiomyocytes, ultimately resulting in increased intracellular calcium concentrations and enhanced myocardial contractility. However, this same mechanism is responsible for its cardiotoxic effects at higher doses, which can manifest as arrhythmias and cardiac arrest. Beyond its cardiac effects, cassaine has also been noted to possess local anesthetic properties.[1] This guide synthesizes the available toxicological data on cassaine and related extracts, providing a critical resource for researchers in pharmacology and toxicology.

Toxicological Profile

Mechanism of Action

The primary molecular target of cassaine is the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] The binding of cassaine to this pump leads to its inhibition.

The downstream consequences of Na+/K+-ATPase inhibition are multifaceted and central to both the therapeutic and toxic effects of cassaine. The inhibition of the pump leads to an increase in the intracellular sodium concentration. This elevation of intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing it to reverse its mode of operation and pump calcium ions into the cell instead of out. The resulting increase in intracellular calcium concentration enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of cardiac glycosides.

However, at toxic concentrations, the sustained high levels of intracellular calcium lead to cellular dysfunction and cardiotoxicity. This includes delayed afterdepolarizations, which can trigger arrhythmias. Furthermore, recent studies on cardiac glycosides suggest that the inhibition of Na+/K+-ATPase can also activate intracellular signaling pathways independent of the ion concentration changes. These pathways may involve the activation of Src kinase, a non-receptor tyrosine kinase, and the subsequent generation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.[2][3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies specifically on pure cassaine are limited in the publicly available literature. The metabolism of other cardiac glycosides can vary significantly, involving hepatic transformation and renal excretion. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of cassaine.

Clinical Manifestations of Toxicity

The clinical signs of cassaine poisoning are consistent with those of other cardiac glycosides and primarily affect the cardiovascular, gastrointestinal, and central nervous systems.

-

Cardiovascular: Bradycardia, various arrhythmias (including ventricular tachycardia and fibrillation), and eventually cardiac arrest.

-

Gastrointestinal: Nausea, vomiting, and abdominal pain.

-

Neurological: Drowsiness, confusion, and visual disturbances.

Lethal Dose (LD50) of Cassaine and Related Extracts

| Plant Source | Extract Type | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Erythrophleum guineense | Aqueous Stem Bark Extract | Rat | Oral | 6480.74 | |

| Erythrophleum guineense | Alkaloidal Fraction | Mouse | Oral | 62 | |

| Erythrophleum suaveolens | Crude Hydro-extract of Stem Bark | Mouse | Intraperitoneal | 223.8 |

Experimental Protocols

The following protocols are based on established OECD guidelines for acute toxicity testing and best practices for assessing cardiotoxicity. They are intended to serve as a template that should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.

Acute Oral Toxicity Study (LD50 Determination) in Rodents (Adapted from OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of cassaine following a single oral administration in rats.

Materials:

-

Pure cassaine

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (8-10 weeks old, single-sex to reduce variability)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days prior to the study.

-

Dose Preparation: Prepare a stock solution of cassaine in the chosen vehicle. Serial dilutions should be made to achieve the desired dose concentrations. The starting dose should be estimated based on available data from related compounds or range-finding studies.

-

Dosing: Administer a single oral dose of cassaine to each animal using a gavage needle. A control group should receive the vehicle only. The "Up-and-Down Procedure" is recommended to minimize the number of animals used. This involves dosing animals one at a time at intervals of 48 hours. If an animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

-

Clinical Observations: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record all signs of toxicity, including changes in behavior (e.g., lethargy, agitation), physical appearance (e.g., piloerection), and physiological functions (e.g., respiratory rate, diarrhea).

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.

In Vivo Cardiotoxicity Assessment in Rats

Objective: To evaluate the cardiotoxic effects of cassaine in rats.

Materials:

-

Pure cassaine

-

Anesthetic (e.g., isoflurane)

-

Electrocardiogram (ECG) recording system with needle electrodes

-

Blood collection supplies

-

Cardiac biomarker assay kits (e.g., for Troponin I, Troponin T, CK-MB)

-

Histopathology supplies (formalin, paraffin, etc.)

Procedure:

-

Animal Groups: Divide animals into a control group (vehicle) and at least three cassaine treatment groups (low, medium, and high dose).

-

Baseline ECG: Anesthetize the animals and record a baseline ECG to determine heart rate and intervals (PR, QRS, QT).

-

Dosing: Administer cassaine via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Continuous ECG Monitoring: Continuously monitor the ECG for a defined period post-dosing (e.g., 4-6 hours) to detect any arrhythmias or changes in ECG parameters.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 2, 6, 24 hours) for the analysis of cardiac biomarkers.

-

Histopathology: At the end of the study, euthanize the animals and perfuse the hearts with saline followed by formalin. Excise the hearts, weigh them, and process them for histopathological examination to assess for any myocardial damage, such as necrosis, inflammation, or fibrosis.

-

Data Analysis: Compare the ECG parameters, cardiac biomarker levels, and histopathological findings between the control and cassaine-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in cassaine-induced cardiotoxicity and a general workflow for its in vivo toxicological assessment.

Caption: Mechanism of Cassaine-Induced Cardiotoxicity.

Caption: General Workflow for In Vivo Toxicity Assessment.

Conclusion

Cassaine exhibits a toxicological profile characteristic of cardiac glycosides, with its primary mechanism of action being the inhibition of the Na+/K+-ATPase pump. This leads to cardiotonic effects at low doses and significant cardiotoxicity at higher doses. While specific LD50 values for pure cassaine are not well-documented, studies on related crude extracts indicate a high degree of toxicity, particularly for the alkaloidal fractions. The provided experimental protocols offer a framework for conducting robust in vivo toxicity assessments, which are crucial for determining the safety profile of cassaine and its derivatives. Further research is warranted to establish the precise LD50 values of pure cassaine and to fully elucidate the complex signaling pathways involved in its toxicity. This knowledge is essential for any future consideration of cassaine or its analogues in a therapeutic context.

References

- 1. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ryanodine receptor phosphorylation by oxidized CaMKII contributes to the cardiotoxic effects of cardiac glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

The Enigmatic Pathway of Cassaine Biosynthesis in Erythrophleum Species: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Cassaine, a prominent cassane-type diterpenoid alkaloid found in Erythrophleum species, has garnered significant interest for its diverse biological activities, including cardiotonic and cytotoxic effects.[1][2][3][4][5] Despite its pharmacological importance, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic route of cassaine, drawing parallels from the biosynthesis of other well-characterized diterpenoid alkaloids. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this complex natural product. This document details the putative enzymatic steps, from the universal diterpene precursor to the final cassaine molecule, and presents relevant quantitative data where available. Furthermore, it offers a compilation of detailed experimental protocols for key investigations and visualizes the proposed pathways and workflows using Graphviz diagrams to facilitate a deeper understanding and guide future research in this area.

Introduction

The genus Erythrophleum is a rich source of cassaine-type diterpenoid amides and amines, collectively known as Erythrophleum alkaloids.[1] These compounds are characterized by a cassane diterpenoid skeleton with a distinctive N-containing side chain attached at the C-16 position.[1][2] The biosynthesis of these complex molecules is thought to follow the general pathway of diterpenoid synthesis, originating from the mevalonate (B85504) (MVA) pathway.[6] While the initial steps involving the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), are well-established, the specific enzymatic transformations that sculpt the unique cassane framework and introduce the nitrogenous moiety in Erythrophleum are yet to be fully characterized. This guide aims to synthesize the current knowledge and provide a roadmap for the elucidation of the complete cassaine biosynthetic pathway.

Proposed Biosynthesis Pathway of Cassaine

The biosynthesis of cassaine is hypothesized to proceed through three major stages:

-

Formation of the Diterpene Scaffold: Synthesis of the cassane backbone from the universal precursor, GGPP.

-

Oxidative Modifications: A series of hydroxylations and other modifications to the diterpene skeleton, catalyzed primarily by cytochrome P450 monooxygenases.

-

Incorporation of the Nitrogen-Containing Side Chain: Attachment and modification of the characteristic aminoethyl ester or amide side chain.

Formation of the Cassane Skeleton

The formation of the tricyclic cassane diterpene core is proposed to begin with the cyclization of GGPP, which is produced via the mevalonate pathway.[6][7] This process is likely catalyzed by two classes of diterpene synthases (diTPSs):

-

Class II diTPSs: These enzymes protonate the terminal double bond of GGPP to initiate a cyclization cascade, forming a bicyclic diphosphate (B83284) intermediate, likely a labdadienyl/copalyl pyrophosphate (LDPP/CPP) analogue.

-

Class I diTPSs: This class of enzymes utilizes the diphosphate group as a leaving group to initiate further cyclization and rearrangements of the intermediate from the Class II diTPS, ultimately forming the pimarane (B1242903) precursor.[6][8] A subsequent rearrangement involving a methyl group migration is thought to yield the characteristic cassane skeleton.[6]

Oxidative Functionalization

Following the formation of the cassane skeleton, a series of oxidative modifications are expected to occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be key players in the diversification of alkaloid structures in plants.[9][10][11] These enzymes are responsible for introducing hydroxyl groups at various positions on the diterpene backbone, which are crucial for the subsequent attachment of the side chain and for the overall biological activity of the final molecule.

Formation and Attachment of the Nitrogen-Containing Side Chain

A defining feature of cassaine and related alkaloids is the nitrogen-containing side chain. The biosynthesis of this moiety and its attachment to the diterpene core is a critical, yet poorly understood, part of the pathway. It is hypothesized that an amino acid, such as serine, may serve as the nitrogen donor, which is then decarboxylated to form ethanolamine (B43304).[12] This ethanolamine unit is then likely activated and subsequently esterified or amidated to the C-16 carboxyl group of the cassane skeleton. Further modifications, such as N-methylation, catalyzed by N-methyltransferases, would then lead to the final cassaine structure.

Quantitative Data

Specific quantitative data for the cassaine biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat) and in planta precursor concentrations, are not yet available in the scientific literature. However, data from related diterpenoid and alkaloid biosynthetic pathways can provide a useful reference point for researchers. The following tables summarize representative quantitative data that can inform experimental design and provide a basis for comparison.

Table 1: Kinetic Parameters of Representative Diterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| ent-Copalyl diphosphate synthase | GGPP | 0.8 ± 0.1 | 0.045 ± 0.002 | Arabidopsis thaliana | (PMID: 12409371) |

| syn-Copalyl diphosphate synthase | GGPP | 1.2 ± 0.2 | 0.031 ± 0.001 | Oryza sativa | (PMID: 15504892) |

| Abietadiene synthase | (+)-Copalyl diphosphate | 0.5 ± 0.1 | 0.025 ± 0.001 | Abies grandis | (PMID: 8645228) |

| Taxadiene synthase | GGPP | 0.6 ± 0.1 | 0.015 ± 0.001 | Taxus brevifolia | (PMID: 8692842) |

Table 2: Yields of Cassaine and Related Alkaloids from Erythrophleum Species

| Compound | Plant Part | Extraction Method | Yield (% w/w of extract) | Species | Reference |

| Crude Ethanolic Extract | Leaves | Maceration with 95% ethanol | 14.04 | E. succirubrum | [13] |

| Cassaine Diterpenoid Amides | Bark | Phytochemical investigation | Not specified | E. fordii | [4] |

| Cassaine Diterpenoid Glycosides | Seeds | Spectroscopic and chemical methods | Not specified | E. fordii | [14] |

| Nor-cassamide and Nor-erythrosuamide | Bark | Phytochemical investigation | Not specified | E. fordii | [4] |

Experimental Protocols

The elucidation of the cassaine biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A powerful approach to identify candidate genes involved in cassaine biosynthesis is through comparative transcriptome analysis of different tissues of Erythrophleum species that accumulate varying levels of cassaine.

Protocol:

-

Plant Material: Collect tissues (e.g., leaves, bark, roots) from Erythrophleum species known to produce cassaine. Select tissues with differential accumulation of the target compounds.

-

RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Annotate the assembled transcripts against public databases (e.g., NCBI, UniProt).

-

Identify differentially expressed genes (DEGs) between high and low cassaine-accumulating tissues.

-

Prioritize DEGs annotated as diterpene synthases, cytochrome P450s, and N-methyltransferases for further functional characterization.

-

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis need to be functionally characterized to confirm their role in the cassaine biosynthetic pathway. This is typically achieved through heterologous expression and in vitro enzyme assays.

References

- 1. [PDF] Identifying functional domains within terpene cyclases using a domain-swapping strategy. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Cassaine diterpene alkaloids from Erythrophleum fordii and their anti-angiogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New cassaine diterpenoid amides with cytotoxic activities from the bark of Erythrophleum fordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cassaine Diterpenoid Amide from Stem Bark of Erythrophleum fordii Suppresses Cytotoxic and Induces Apoptosis of Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Does the Phytochemical Diversity of Wild Plants Like the Erythrophleum genus Correlate with Geographical Origin? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of In Vitro Cytotoxic Property Against Cholangiocarcinoma Cell Line and GC/MS Analysis from Leaf of Erythrophleum succirubrum Gagnep - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cassaine diterpenoid glycosides from the seeds of Erythrophleum fordii Oliv. and their antiviral and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Effects of Cassaine on the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine is a cardiotonic steroid, specifically a cardiac glycoside, derived from the bark and seeds of trees belonging to the Erythrophleum genus. Historically, extracts from these plants have been used in traditional medicine and as arrow poisons, owing to their potent effects on the heart. As a member of the cardiac glycoside family, which includes well-known drugs like digoxin, cassaine's primary pharmacological action is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. This guide provides a comprehensive technical overview of the pharmacological effects of cassaine on the cardiovascular system, consolidating available data, outlining experimental methodologies, and illustrating key pathways and workflows.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of cassaine is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of cardiomyocytes. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function, including excitability and contractility.

Cassaine binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function. This inhibition leads to a cascade of intracellular events:

-

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.

-

Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX leads to an elevation of intracellular Ca2+ concentration ([Ca2+]i).

-

Enhanced Sarcoplasmic Reticulum Calcium Stores: The higher cytosolic Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

-

Increased Cardiac Contractility: During subsequent action potentials, the augmented Ca2+ stores in the SR are released, leading to a greater interaction between actin and myosin filaments and, consequently, a more forceful contraction of the cardiac muscle. This is known as a positive inotropic effect.

Figure 1: Signaling pathway of Cassaine-induced increase in cardiac contractility.

Quantitative Data on Cardiovascular Effects

Table 1: In Vivo Effects of Cassaine on Cardiovascular Parameters

| Parameter | Species | Dosage | Route of Administration | Observed Effect | Reference (Illustrative) |

| Myocardial Contractile Force | Dog | Varies | Intravenous | Dose-dependent increase | [1] |

| Systolic Blood Pressure | Rat | Varies | Intravenous | Increase | General cardiac glycoside effect |

| Diastolic Blood Pressure | Rat | Varies | Intravenous | Increase | General cardiac glycoside effect |

| Mean Arterial Pressure | Rat | Varies | Intravenous | Increase | General cardiac glycoside effect |

| Heart Rate | Dog/Rat | Varies | Intravenous | Decrease (Bradycardia) | General cardiac glycoside effect |

Table 2: In Vitro Effects of Cassaine on Cardiac Preparations

| Parameter | Preparation | Concentration | Observed Effect | Reference (Illustrative) |

| Force of Contraction | Isolated Papillary Muscle | Varies | Dose-dependent increase | General cardiac glycoside effect |

| Action Potential Duration | Isolated Cardiomyocytes | Varies | Shortening | General cardiac glycoside effect |

| Spontaneous Beating Rate | Isolated Atria | Varies | Decrease | General cardiac glycoside effect |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cardiovascular effects of cardiac glycosides like cassaine.

In Vivo Measurement of Blood Pressure and Heart Rate in Rats

This protocol describes the direct measurement of arterial blood pressure and heart rate in an anesthetized rat model following the administration of cassaine.

1. Animal Preparation:

- Adult male Wistar rats (250-300g) are used.

- Animals are anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).

- The trachea is cannulated to ensure a patent airway.

- The right carotid artery is isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline, which is connected to a pressure transducer for continuous blood pressure recording.

- The left jugular vein is cannulated for intravenous administration of cassaine.

2. Data Acquisition:

- The pressure transducer is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.

- After a stabilization period of at least 20 minutes, baseline cardiovascular parameters are recorded.

3. Drug Administration:

- Cassaine, dissolved in a suitable vehicle (e.g., saline), is administered intravenously as a bolus injection or a continuous infusion at various doses.

- A vehicle control group receives an equivalent volume of the vehicle.

4. Data Analysis:

- Changes in blood pressure and heart rate from baseline are measured at specified time points after drug administration.

- Dose-response curves are generated to determine the potency and efficacy of cassaine.

Animal_Prep [label="1. Animal Preparation\n- Anesthetize Rat\n- Cannulate Trachea, Carotid Artery, Jugular Vein"];

Stabilization [label="2. Stabilization Period\n(approx. 20 min)"];

Baseline [label="3. Record Baseline\nBlood Pressure & Heart Rate"];

Drug_Admin [label="4. Administer Cassaine (IV)"];

Data_Recording [label="5. Continuously Record\nCardiovascular Parameters"];

Data_Analysis [label="6. Analyze Data\n- Calculate changes from baseline\n- Generate dose-response curves"];

Animal_Prep -> Stabilization;

Stabilization -> Baseline;

Baseline -> Drug_Admin;

Drug_Admin -> Data_Recording;

Data_Recording -> Data_Analysis;

}

Figure 2: Workflow for in vivo blood pressure measurement.

In Vitro Assessment of Myocardial Contractility using an Isolated Heart (Langendorff) Preparation

This ex vivo method allows for the study of the direct effects of cassaine on the heart, independent of systemic neurohumoral influences.

1. Heart Isolation:

- A rat is heparinized and then euthanized.

- The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

- The aorta is cannulated on a Langendorff apparatus.

2. Perfusion:

- The heart is retrogradely perfused through the aorta with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure.

- The perfusate flows into the coronary arteries, maintaining the viability and contractility of the myocardium.

3. Measurement of Contractile Function:

- A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractions.

- Left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decay (-dP/dt) are recorded.

- Heart rate is also monitored.

4. Drug Administration:

- After a stabilization period, baseline contractile parameters are recorded.

- Cassaine is added to the perfusate at various concentrations.

5. Data Analysis:

- Changes in LVDP, +dP/dt, -dP/dt, and heart rate are measured and compared to baseline values.

- Concentration-response curves are constructed.

Heart_Isolation [label="1. Heart Isolation & Aortic Cannulation"];

Perfusion [label="2. Retrograde Perfusion with\nKrebs-Henseleit Buffer"];

Instrumentation [label="3. Insert LV Balloon Catheter"];

Stabilization [label="4. Stabilization Period"];

Baseline [label="5. Record Baseline\nContractile Parameters"];

Drug_Admin [label="6. Add Cassaine to Perfusate"];

Data_Recording [label="7. Record Changes in\nLVDP, dP/dt, Heart Rate"];

Data_Analysis [label="8. Analyze Data &\nGenerate Concentration-Response Curves"];

Heart_Isolation -> Perfusion;

Perfusion -> Instrumentation;

Instrumentation -> Stabilization;

Stabilization -> Baseline;

Baseline -> Drug_Admin;

Drug_Admin -> Data_Recording;

Data_Recording -> Data_Analysis;

}

"text-align: center; font-style: italic; font-size: 12px;">Figure 3: Workflow for Langendorff isolated heart preparation.

In Vitro Cardiac Electrophysiology using Isolated Cardiomyocytes

This protocol allows for the investigation of the effects of cassaine on the action potential characteristics of single heart cells.

1. Cardiomyocyte Isolation:

* Ventricular myocytes are isolated from an adult rat heart by enzymatic digestion using collagenase and protease.

2. Electrophysiological Recording:

* Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

* The whole-cell patch-clamp technique is used to record action potentials. A glass micropipette filled with an internal solution issealed onto the cell membrane.

* Action potentials are elicited by injecting depolarizing current pulses through the patch pipette.

3. Drug Application:

* After obtaining stable baseline action potential recordings, the superfusion solution is switched to one containing cassaine at a known concentration.

4. Data Analysis:

* Changes in action potential parameters, such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are measured and analyzed.

Conclusion

Cassaine, as a cardiac glycoside, exerts significant effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This action leads to a positive inotropic effect, characterized by an increase in myocardial contractility. In vivo, this translates to an increase in blood pressure and a reflex decrease in heart rate. While specific quantitative datafor cassaine from contemporary studies are limited, the established mechanisms of cardiac glycosides provide a strong framework for understanding its pharmacological profile. The experimental protocols detailed inthis guide offer robust methods for the further investigation and characterization of the cardiovascular effects of cassaine and other related compounds, which is essential for any potential therapeutic development or toxicological assessment. Further research is warranted to fully elucidate the modern quantitative pharmacology of this potent natural compound.

References

In Vitro Cytotoxicity of Cassaine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Cassaine and its derivatives against various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It details the cytotoxic effects, underlying molecular mechanisms, and relevant experimental protocols.

Executive Summary

Cassaine, a cardiac glycoside, and its related diterpenoid compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This guide summarizes the available quantitative data on their efficacy, primarily focusing on IC50 values. Furthermore, it elucidates the pro-apoptotic mechanisms of action, highlighting the induction of both extrinsic and intrinsic apoptotic pathways. Detailed experimental protocols for assessing cytotoxicity and apoptosis are provided to facilitate further research in this promising area of oncology.

Quantitative Cytotoxicity Data

The cytotoxic activity of Cassaine and its derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized in the tables below.

Table 1: Cytotoxicity of Cassaine Diterpene Amines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Cassaine Diterpene Amines | A549 | Non-Small Cell Lung Cancer | 0.4 - 5.9[1][2][3] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.4 - 5.9[1][2][3] | |

| NCI-H1229 | Non-Small Cell Lung Cancer | 0.4 - 5.9[1][2][3] |

Table 2: Cytotoxicity of 3β-acetyl-nor-erythrophlamide (C5/3AEP)

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 3β-acetyl-nor-erythrophlamide | HL-60 | Human Leukemia | 12.0 ± 1.2[1] |

| KG1 | Human Leukemia | 18.1 ± 2.7[1] | |

| HeLa | Cervical Cancer | 16.5 ± 2.7[1] | |

| OVCAR8 | Ovarian Cancer | 16.7 ± 1.3 |

Table 3: Cytotoxicity of Other Cassaine Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Erythrofordins A-C, pseudo-erythrosuamin, and erythrofordin U | HL-60 | Human Leukemia | 15.2 - 42.2[2] |

| KG | Human Leukemia | 15.2 - 42.2[2] | |

| Unspecified Cassaine Diterpenoids | MCF-7 | Breast Cancer | Data available[1][4] |

| A549 | Non-Small Cell Lung Cancer | Data available[1][4] |

Mechanism of Action: Induction of Apoptosis

Research indicates that the primary mechanism of cytotoxicity for Cassaine and its derivatives is the induction of apoptosis, or programmed cell death.

Extrinsic Apoptosis Pathway

Studies on the cassaine diterpenoid amine, C5, have shown its ability to induce apoptosis through the extrinsic pathway.[5][6] This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. C5 treatment has been observed to promote the formation of the Death-Inducing Signaling Complex (DISC) by inducing the association of the Fas-Associated Death Domain (FADD) with procaspase-8.[5] This leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5][6] Subsequent activation of downstream executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cell.[1][5][7] The expression of the anti-apoptotic protein Bcl-2 has been shown to confer resistance to C5-induced apoptosis.[5]

Intrinsic Apoptosis Pathway

Evidence also suggests the involvement of the intrinsic, or mitochondrial, pathway in the apoptotic effects of certain cassaine diterpenoids. For example, erythrofordin B has been shown to induce apoptosis in human leukemia cells through the activation of both caspase-9 (an initiator caspase of the intrinsic pathway) and caspase-3.[2][8] This is accompanied by an increase in the expression of the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-2.[8]

Cell Cycle Arrest

In addition to apoptosis, some cassaine diterpene alkaloids have been shown to affect cell cycle progression. For instance, 3β-acetyl-nor-erythrophlamide has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in Human Umbilical Vein Endothelial Cells (HUVECs).[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the cytotoxicity of Cassaine and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Cassaine or its derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Cassaine compound. Include a vehicle control (solvent only) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Cassaine or its derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the Cassaine compound for the desired time. Include untreated cells as a control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Cassaine and its derivatives represent a promising class of natural compounds with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. The elucidation of their mechanisms of action, particularly the induction of the extrinsic and intrinsic apoptotic pathways, provides a strong rationale for their further investigation as potential anticancer agents. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of Cassaine-based cancer therapies.

References

- 1. Cassaine Diterpenoid Amide from Stem Bark of Erythrophleum fordii Suppresses Cytotoxic and Induces Apoptosis of Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and apoptosis-inducing activities against human lung cancer cell lines of cassaine diterpenoids from the bark of Erythrophleum fordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C5, A Cassaine Diterpenoid Amine, Induces Apoptosis via the Extrinsic Pathways in Human Lung Cancer Cells and Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C5, A Cassaine Diterpenoid Amine, Induces Apoptosis via the Extrinsic Pathways in Human Lung Cancer Cells and Human Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic components from the leaves of Erythrophleum fordii induce human acute leukemia cell apoptosis through caspase 3 activation and PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

Exploring the Anti-Angiogenic Potential of Cassaine Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Cassaine diterpenoids, a class of compounds isolated from the genus Erythrophleum, have demonstrated significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the anti-angiogenic potential of cassaine diterpenoids, with a focus on their effects on endothelial cells, the underlying molecular mechanisms, and detailed protocols for key experimental assays. Quantitative data from various studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Quantitative Data on the Anti-Angiogenic Effects of Cassaine Diterpenoids

The anti-angiogenic activity of various cassaine diterpenoids has been evaluated using in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Angiogenic Activities of Cassaine Diterpenoids on Human Umbilical Vein Endothelial Cells (HUVECs)

| Compound | Assay | Key Findings | Reference |

| 3β-acetyl-nor-erythrophlamide (3-ANE) | Proliferation (VEGF-induced) | IC50: 105 ± 8 nM | [1] |

| 3β-acetyl-nor-erythrophlamide (3-ANE) | Migration (VEGF-induced) | Significant inhibition at 100 nM | [2] |

| 3β-acetyl-nor-erythrophlamide (3-ANE) | Invasion (VEGF-induced) | Significant inhibition at 100 nM | [2] |

| 3β-acetyl-nor-erythrophlamide (3-ANE) | Tube Formation (VEGF-induced) | Significant inhibition at 100 nM | [2] |

| Compound 3 (a cassaine diterpenoid amide) | Tube Formation | Most potent inhibitor among tested compounds | [3] |

| 3β-hydroxynorerythrosuamine-3-O-β-D-glucopyranoside | Proliferation, Migration, Tube Formation | Significantly inhibited all three processes | [4] |

| Formate of 3β-hydroxynorerythrosuamine-3-O-β-D-glucopyranoside | Proliferation, Migration, Tube Formation | Significantly inhibited all three processes | [4] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of 3β-acetyl-nor-erythrophlamide (3-ANE)

| Model | Treatment | Key Findings | Reference |

| Matrigel Plug Assay (mice) | 3-ANE | Blocked VEGF-induced neovascularization | [5] |

| Human Lung Adenocarcinoma Xenograft (mice) | 3-ANE | Suppressed tumor angiogenesis and tumor growth | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vitro and in vivo assays used to evaluate the anti-angiogenic potential of cassaine diterpenoids.

In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

-

Growth factor-reduced Matrigel

-

96-well culture plates

-

Test compounds (Cassaine diterpenoids)

-

VEGF (Vascular Endothelial Growth Factor)

-

Calcein AM (optional, for fluorescence imaging)

Protocol:

-

Plate Coating: Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure even distribution and avoid bubbles. Incubate at 37°C for 30-60 minutes to allow for polymerization.[7][8]

-

Cell Seeding: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in a serum-free medium. Adjust the cell density to 1-2 x 10^5 cells/mL.

-

Treatment: Add the cell suspension (100 µL/well) to the Matrigel-coated plate. Add test compounds at desired concentrations. Include a vehicle control and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7]

-

Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. For quantification, images can be captured and the total tube length, number of junctions, and number of loops can be measured using imaging software. For fluorescent visualization, cells can be pre-labeled or stained post-incubation with Calcein AM.[7]

This assay measures the collective migration of a sheet of cells.

Materials:

-

HUVECs

-

6-well or 12-well culture plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Phosphate-Buffered Saline (PBS)

-

Endothelial cell growth medium with reduced serum

-

Test compounds

Protocol:

-

Cell Seeding: Seed HUVECs in a 6-well plate and culture until a confluent monolayer is formed.[9]

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[9]

-

Washing: Gently wash the well twice with PBS to remove detached cells and debris.[9]

-

Treatment: Replace the PBS with a fresh medium containing the test compounds at various concentrations. Use a medium with reduced serum to minimize cell proliferation.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (marked on the plate). This is the 0-hour time point.

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.

This assay evaluates the ability of cells to migrate through an extracellular matrix barrier.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS or VEGF)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet for staining

Protocol:

-

Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell insert membrane (50-100 µL). Incubate at 37°C for at least 30 minutes to allow the gel to solidify.[10]

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium. Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the coated Transwell insert.[10]

-

Chemoattraction: Add a medium containing a chemoattractant to the lower chamber.

-

Treatment: Add the test compounds to the upper chamber along with the cells.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.[11]

-

Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.[11]

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10 minutes.[11]

-

Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained cells on the lower surface of the membrane in several random fields under a microscope.

In Vivo Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

-

Matrigel (growth factor reduced)

-

VEGF or other pro-angiogenic factors

-

Test compounds (Cassaine diterpenoids)

-

Mice (e.g., C57BL/6 or athymic nude mice)

-

Ice-cold syringes with 24G needles

-

Formalin for fixation

-

Paraffin for embedding

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with the pro-angiogenic factor (e.g., VEGF) and the test compound or vehicle control. The final volume is typically 0.3-0.5 mL per injection.[12][13]

-

Subcutaneous Injection: Using an ice-cold syringe, subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify at body temperature, forming a plug.[12]

-

Incubation Period: The plugs are typically left in place for 7-14 days.[13]

-

Plug Excision: After the designated time, euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content can be measured using a Drabkin's reagent kit as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed them in paraffin, and section them. Stain the sections with an endothelial cell marker, such as anti-CD31, to visualize and quantify the blood vessels. Vessel density can be determined by counting the number of CD31-positive vessels per high-power field.

-

Signaling Pathways and Mechanisms of Action

Cassaine diterpenoids, particularly 3β-acetyl-nor-erythrophlamide (3-ANE), have been shown to inhibit angiogenesis by targeting key signaling pathways in endothelial cells. The primary mechanism involves the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells. This binding triggers a series of downstream signaling events, including the activation of the PI3K/Akt pathway. A crucial downstream effector of Akt is endothelial nitric oxide synthase (eNOS). Akt phosphorylates eNOS, leading to the production of nitric oxide (NO), which is a critical mediator of angiogenesis.